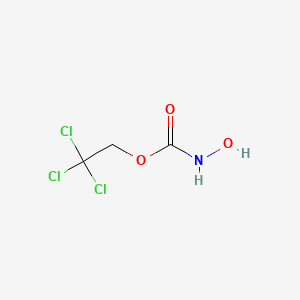

2,2,2-trichloroethyl N-hydroxycarbamate

Description

Evolution of N-Oxygenated Carbamates as Synthetic Intermediates

N-oxygenated carbamates, particularly N-hydroxycarbamates, have evolved into valuable intermediates in organic synthesis. Their primary utility lies in their ability to serve as precursors to highly reactive nitrosocarbonyl species upon oxidation. These transient intermediates are powerful electrophiles that can participate in a variety of transformations.

Key Research Findings:

Electrophilic Amination and Oxygenation: Research has demonstrated that N-hydroxycarbamates, in the presence of an oxidant, generate nitrosoformate intermediates. These intermediates are ambident electrophiles, capable of reacting with nucleophiles at either the nitrogen or oxygen atom. This reactivity has been harnessed in copper-catalyzed α-amination and α-oxygenation of β-ketoesters. By tuning the reaction conditions, chemists can control the regioselectivity of the process, leading to either N- or O-alkylation of the carbonyl compound.

Precursors to Diverse Functionalities: The N-protected hydroxylamine (B1172632) motif installed by these reagents is a gateway to other important functional groups. For instance, the resulting α-amino ketones are valuable building blocks for the synthesis of heterocycles and complex nitrogen-containing molecules.

The development of various N-substituted hydroxylamines has allowed chemists to tailor the reactivity and steric properties of the corresponding nitroso intermediates, expanding the scope and applicability of these reactions in synthetic chemistry.

Significance of the Trichloroethyl Moiety in Reagent Design

The 2,2,2-trichloroethyl (TCE) moiety, and its corresponding carbamate (B1207046) (Troc), is a well-established protecting group in organic synthesis, particularly for amines and alcohols. Its incorporation into the N-hydroxycarbamate structure is a deliberate design choice that imparts several advantageous properties.

Core Attributes of the Troc Group:

Robust Stability: The Troc group is notably stable under a wide range of conditions, including strongly acidic and mildly basic environments, which are often used for the removal of other common protecting groups like tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). This stability allows for selective deprotection schemes in multi-step syntheses.

Orthogonal Deprotection: The key feature of the Troc group is its unique deprotection mechanism. It is cleaved under mild, reductive conditions, most commonly using zinc dust in acetic acid or other solvent systems. This process proceeds via a β-elimination mechanism. This orthogonality is crucial in the synthesis of complex molecules, such as peptides and oligosaccharides, where multiple protecting groups are required.

Enhanced Reactivity: In some contexts, such as glycosylation reactions, the presence of an N-Troc group on a glycosyl acceptor has been shown to enhance its nucleophilicity and reactivity, leading to improved reaction yields. nih.gov

The table below summarizes the cleavage conditions for common amine protecting groups, highlighting the orthogonality of the Troc group.

| Protecting Group | Abbreviation | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| 2,2,2-Trichloroethoxycarbonyl | Troc | Reduction (e.g., Zn/AcOH) |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |

Overview of Research Trajectories for 2,2,2-Trichloroethyl N-Hydroxycarbamate

While extensive research has focused on N-hydroxycarbamates with other protecting groups like Boc, the specific research trajectory for this compound is centered on leveraging the unique properties of the Troc group. The primary application of this reagent is as a tool for the introduction of a hydroxylamine group that is masked with a highly stable and orthogonally removable protecting group.

Current and Future Research Directions:

Complex Molecule Synthesis: The principal area of investigation for this reagent is in the total synthesis of complex natural products and other intricate molecular architectures where meticulous protecting group strategies are paramount. Its stability to acid and base allows for its use in synthetic routes that involve Boc and Fmoc deprotection steps, with the Troc group being reserved for cleavage at a later, strategic point.

Development of Novel Amination/Oxygenation Reactions: Researchers are exploring the use of this compound as a precursor to "Troc-nitrosoformate" in electrophilic functionalization reactions. The goal is to develop new methodologies where the installed Troc-protected hydroxylamine can be directly carried through several synthetic steps before a final, mild reductive deprotection.

Solid-Phase Synthesis: The robust nature of the Troc group makes it a potentially valuable tool in solid-phase synthesis, where reagents are subjected to numerous reaction and wash cycles. The specific reductive cleavage offers a reliable method for unmasking the hydroxylamine functionality on the solid support or after cleavage from the resin.

In essence, the research trajectory for this compound is not about discovering new fundamental reaction types, but rather about applying the known reactivity of N-hydroxycarbamates in more demanding and complex synthetic contexts where the unique stability and orthogonal cleavage of the Troc group provide a distinct strategic advantage.

Structure

3D Structure

Properties

Molecular Formula |

C3H4Cl3NO3 |

|---|---|

Molecular Weight |

208.42 g/mol |

IUPAC Name |

2,2,2-trichloroethyl N-hydroxycarbamate |

InChI |

InChI=1S/C3H4Cl3NO3/c4-3(5,6)1-10-2(8)7-9/h9H,1H2,(H,7,8) |

InChI Key |

FQJCGMZDIQXSPV-UHFFFAOYSA-N |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OC(=O)NO |

Origin of Product |

United States |

Synthetic Methodologies for 2,2,2 Trichloroethyl N Hydroxycarbamate and Its Activated Derivatives

Direct Synthesis of 2,2,2-Trichloroethyl N-Hydroxycarbamate from Precursors

The direct synthesis of this compound primarily involves the reaction of a suitable precursor with hydroxylamine (B1172632) or its salt. The most common precursor is 2,2,2-trichloroethoxycarbonyl chloride.

The reaction between 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl) and hydroxylamine is a standard method for the preparation of this compound. This reaction is typically carried out in an aqueous medium with a base to neutralize the hydrochloric acid formed during the reaction.

A general procedure involves dissolving hydroxylamine hydrochloride in water, followed by the addition of a base such as sodium bicarbonate. nih.gov 2,2,2-trichloroethoxycarbonyl chloride is then added dropwise to the aqueous solution at room temperature. nih.gov The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically neutralized and concentrated. The desired product can then be purified by standard techniques such as column chromatography. The use of a biphasic system or an organic solvent may also be employed depending on the specific reaction conditions and the scale of the synthesis.

It is also reported that the reaction of hydroxylamine with alkyl chloroformates in alkaline media can lead to the formation of N-, NO-di-, and NNO-tri-alkoxycarbonyl-hydroxylamines successively, suggesting that the initial product is the N-hydroxycarbamate. rsc.org

Table 1: Reaction components for the synthesis of this compound from 2,2,2-trichloroethoxycarbonyl chloride and hydroxylamine

| Component | Role | Typical Molar Equivalents |

| 2,2,2-Trichloroethoxycarbonyl chloride | Acylating agent | 1.0 - 1.5 |

| Hydroxylamine hydrochloride | Nucleophile | 1.0 |

| Sodium bicarbonate | Base | 2.0 - 3.0 |

| Water | Solvent | Sufficient for dissolution |

While the reaction of 2,2,2-trichloroethoxycarbonyl chloride with hydroxylamine is the most direct route, alternative strategies for the synthesis of N-hydroxycarbamates, in general, have been explored. These can include the reduction of corresponding nitro compounds or the oxidation of ureas. However, specific examples of alternative synthetic routes leading directly to this compound are not widely reported in the literature. The development of alternative routes is an area of ongoing research, driven by the desire for milder reaction conditions and improved substrate scope.

Synthesis of Activated N-Oxygen-Substituted Carbamates

Activated N-oxygen-substituted carbamates are valuable intermediates in organic synthesis, capable of undergoing a variety of transformations.

The synthesis of 2,2,2-trichloroethyl N-tosyloxycarbamate would typically involve the reaction of this compound with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. This reaction results in the formation of a tosylate group on the oxygen atom of the N-hydroxycarbamate, creating an excellent leaving group.

A general procedure for the tosylation of alcohols, which could be adapted for N-hydroxycarbamates, involves dissolving the substrate in a suitable solvent such as dichloromethane, followed by the addition of a base like triethylamine (B128534) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Tosyl chloride is then added, and the reaction is stirred until completion. nih.gov The workup typically involves washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and purification of the product.

Table 2: General conditions for the tosylation of hydroxyl groups

| Reagent/Condition | Purpose |

| p-Toluenesulfonyl chloride | Tosylating agent |

| Triethylamine or Pyridine | Base |

| 4-Dimethylaminopyridine (DMAP) | Catalyst |

| Dichloromethane | Solvent |

| 0°C to room temperature | Reaction temperature |

2,2,2-Trichloroethyl nitrosoformate is a transient dienophile that can be generated in situ from this compound through oxidation. This reactive intermediate can then be trapped by a suitable diene in a cycloaddition reaction.

The oxidation of N-hydroxycarbamic esters, such as this compound, can be achieved using oxidizing agents like tetraethylammonium (B1195904) or sodium periodate (B1199274). rsc.org When this oxidation is performed in the presence of a conjugated diene, the transient C-nitrosoformate ester is trapped to form N-alkoxycarbonyl-3,6-dihydro-2H-1,2-oxazines. rsc.org For example, the adduct of 2,2,2-trichloroethyl nitrosoformate and cyclopentadiene (B3395910) has been reported, which can then be used to transfer the nitrosoformate group to other dienes, such as ergosteryl acetate (B1210297). rsc.org

Beyond the N-tosyloxy and nitroso derivatives, other activated forms of N-hydroxycarbamates can be envisaged. For instance, reaction with other sulfonyl chlorides (e.g., mesyl chloride, nosyl chloride) would yield the corresponding sulfonates, which are also excellent leaving groups. Activation could also potentially be achieved by conversion to other reactive intermediates, although specific examples for this compound are not extensively documented. The exploration of other activating groups is a potential area for further research to expand the synthetic utility of this class of compounds.

Mechanistic Investigations of 2,2,2 Trichloroethyl N Hydroxycarbamate Derived Reagents

Nitrene Transfer Reactions from N-Tosyloxycarbamates

N-Tosyloxycarbamates, which can be synthesized from N-hydroxycarbamates, serve as effective precursors for nitrene transfer reactions. These reactions are valuable for forming carbon-nitrogen bonds, particularly through C-H amination and alkene aziridination.

The generation of nitrene species from N-tosyloxycarbamates is typically facilitated by transition metal catalysts, most notably those based on rhodium. The process involves the catalyst mediating the α-elimination of the tosyloxy group to form a metal-nitrenoid intermediate. This approach avoids the need for harsh external oxidants, such as hypervalent iodine reagents, which are often required for other nitrene precursors.

Rhodium(II) complexes, like rhodium(II) acetate (B1210297) (Rh₂(OAc)₄) and rhodium(II) triphenylacetate (Rh₂(tpa)₄), are particularly effective. For instance, the intramolecular cyclization of N-tosyloxycarbamates to form oxazolidinones can be catalyzed by 6 mol% of Rh₂(tpa)₄ in the presence of a base like potassium carbonate. Similarly, intramolecular aziridination of allylic N-tosyloxycarbamates proceeds efficiently with 5 mol% of Rh₂(OAc)₄. These reactions generally occur under mild conditions, often at room temperature. The choice of catalyst can be tailored for specific transformations, including enantioselective C-H amidations using specific Cp*Rh(III) catalyst systems.

Table 1: Catalysts Used in Nitrene Generation from N-Tosyloxycarbamates Click on a catalyst to view more details.

| Catalyst | Precursor | Reaction Type | Reference |

|---|---|---|---|

| Rh₂(tpa)₄ | N-Tosyloxycarbamates | Intramolecular C-H Amination | |

| Rh₂(OAc)₄ | Allylic N-tosyloxycarbamates | Intramolecular Aziridination |

The mechanism of C-H amination by metal-nitrenoids generated from N-tosyloxycarbamates can follow several pathways, and the operative pathway often depends on the substrate and catalyst. Key evidence for these mechanisms comes from stereospecificity studies, kinetic isotope effects (KIE), and radical clock experiments.

Concerted Pathway: Many rhodium-catalyzed C-H aminations are believed to proceed through a concerted, insertion-like mechanism. This is supported by the high degree of stereospecificity observed in these reactions. For example, the intramolecular cyclization of chiral N-tosyloxycarbamates to form oxazolidinones occurs with retention of stereochemistry at the reacting C-H bond, indicating a concerted C-N bond formation and C-H bond cleavage. A low kinetic isotope effect (KIE) value (kH/kD = 1.16) in some systems suggests that C-H bond cleavage is not the rate-determining step.

Electrophilic Aromatic Substitution: In the amination of aromatic C(sp²)-H bonds, the mechanism can resemble an electrophilic aromatic substitution. Mechanistic investigations have shown an inverse secondary kinetic isotope effect (kH/kD = 0.42 ± 0.03), which is characteristic of this pathway.

Radical Pathways: While often avoided with N-tosyloxycarbamate precursors under rhodium catalysis, radical pathways can be involved in nitrene transfer chemistry. However, radical clock experiments conducted during the rhodium-catalyzed C-H amination of alkoxyarenes with O-tosyl-N-trichloroethoxy-carbonylhydroxylamine showed that radical intermediates were not involved in the reaction path. The selectivity and predictability of the concerted and electrophilic pathways make these precursors synthetically valuable.

Hetero Diels-Alder Cycloaddition Mechanisms

2,2,2-Trichloroethyl N-hydroxycarbamate can be oxidized in situ to generate 2,2,2-trichloroethyl nitrosoformate, a highly reactive heterodienophile for [4+2] cycloaddition reactions, also known as hetero Diels-Alder reactions. This reaction provides a powerful method for constructing 3,6-dihydro-2H-1,2-oxazine rings.

Acylnitroso compounds, such as 2,2,2-trichloroethyl nitrosoformate, are potent dienophiles in hetero Diels-Alder reactions. They are typically generated in situ by the oxidation of the corresponding N-hydroxycarbamate with reagents like tetraethylammonium (B1195904) periodate (B1199274) or sodium periodate. These transient C-nitrosoformate esters readily react with conjugated dienes. The reaction is a type of pericyclic reaction, generally proceeding through a concerted mechanism. The high reactivity of nitrosoformates allows these cycloadditions to occur under mild conditions. The resulting 1,2-oxazine products are versatile intermediates for the synthesis of various biologically important molecules.

The hetero Diels-Alder reaction of nitrosoformates with unsymmetrical dienes can lead to different regioisomers and stereoisomers. The outcome is highly dependent on several factors, including the substituents on both the diene and the dienophile, as well as reaction conditions like temperature and solvent.

Regioselectivity: The regioselectivity is governed by a sensitive balance of frontier molecular orbital (FMO) interactions, electrostatic effects, and steric hindrance. For 1-substituted dienes, the reaction typically yields the "ortho" adduct, while 2-substituted dienes favor the "para" adduct. The substitution pattern on the dienophile, even if distant from the reacting nitroso group, can also influence the regioselectivity of the reaction.

Stereoselectivity: The reaction generally favors an endo transition state, similar to carbocyclic Diels-Alder reactions. This preference is attributed to secondary orbital interactions that stabilize the endo transition state over the exo alternative. The use of chiral auxiliaries or catalysts can be employed to achieve high levels of asymmetric induction, making it a valuable tool for enantioselective synthesis. The reversibility of the nitroso hetero-Diels-Alder reaction can also play a significant role in the observed regio- and stereocontrol, allowing for thermodynamic product distribution under certain conditions.

Reductive Cleavage Mechanisms of the 2,2,2-Trichloroethoxycarbonyl (Troc) Group

The 2,2,2-trichloroethoxycarbonyl (Troc) group is a robust protecting group for amines and alcohols, introduced using 2,2,2-trichloroethyl chloroformate (Troc-Cl). Its removal under specific reductive conditions without affecting other common protecting groups like Boc or Fmoc makes it an orthogonally valuable tool in multi-step synthesis.

The most common mechanism for Troc group cleavage is a reductive β-elimination. This process is typically initiated by a single-electron reductant, with metallic zinc being the most frequently used reagent.

The mechanism proceeds as follows:

Reduction: Zinc metal reduces one of the chlorine atoms on the trichloromethyl group.

Chloride Elimination: A chloride ion is eliminated, leading to a dichlorinated radical or anionic intermediate.

β-Elimination: This is followed by a second reduction and subsequent elimination which triggers a cascade. The resulting unstable intermediate undergoes β-elimination.

Fragmentation: This elimination releases 1,1-dichloroethylene, carbon dioxide, and a free carbamate (B1207046) intermediate.

Decarboxylation: The carbamate intermediate rapidly decarboxylates to yield the deprotected amine or alcohol.

Common conditions for this transformation include zinc dust in aqueous tetrahydrofuran (THF/H₂O) or zinc in acetic acid. While highly effective, these reductive conditions may not be compatible with other reducible functional groups within a molecule, such as azides or nitro groups. To address this, alternative non-reducing, pH-neutral cleavage methods have been developed, such as using trimethyltin (B158744) hydroxide (B78521), which can selectively unmask Troc-protected functionalities in the presence of sensitive moieties.

Table 2: Reagents for Troc Group Cleavage Explore different deprotection conditions.

| Reagent | Conditions | Mechanism | Reference |

|---|---|---|---|

| Zn dust | THF/H₂O or Acetic Acid | Reductive β-elimination | |

| Cd-Pb couple | - | Reductive β-elimination | |

| Electrolysis | - | Reductive β-elimination |

Zinc-Mediated Reduction

The removal of the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group using zinc metal is a widely employed and effective method. chem-station.com The reaction proceeds through a reductive β-elimination mechanism. total-synthesis.com This process is initiated by the transfer of a single electron from the zinc metal to the 2,2,2-trichloroethyl group.

The proposed mechanism involves the following key steps:

Single-Electron Transfer : Zinc, acting as a single-electron reductant, transfers an electron to the terminal carbon of the trichloroethyl group. total-synthesis.com

Formation of a Radical Anion and Elimination : This transfer results in the formation of a radical anion, which is unstable and undergoes fragmentation, eliminating a chloride ion to form a dichloroethyl radical.

Second Electron Transfer and Organozinc Intermediate : A second electron transfer from zinc to the radical species leads to the formation of an organozinc intermediate.

β-Elimination : The crucial step is a β-elimination reaction. This process leads to the cleavage of the carbon-oxygen bond, resulting in the formation of 1,1-dichloroethylene, carbon dioxide, and the deprotected N-hydroxycarbamate. chem-station.com

Various reaction conditions have been explored for the zinc-mediated deprotection of Troc groups. The choice of solvent and additives can significantly influence the reaction's efficiency and selectivity.

| Reagents | Solvent | Temperature (°C) | Reaction Time | Observations |

| Zinc Powder | Methanol/Acetic Acid | 60 | 30 min | Effective for deprotection. total-synthesis.com |

| Zinc Powder | THF/H₂O | 25 | 5 min - 30 min | Common and effective conditions. total-synthesis.com |

| Zinc-Lead Couple | THF/Ammonium (B1175870) Acetate | Reflux | Not specified | Alternative to zinc metal. thieme-connect.de |

| Zinc | Methanol | Reflux | 1 h | Used with ammonium chloride. thieme-connect.de |

It has been noted that in some instances, particularly with Troc-protected hydrazines, the use of zinc in acetic acid can lead to the formation of dichloroethoxycarbonylated by-products. researchgate.net This highlights the importance of optimizing reaction conditions to prevent side reactions. The use of zinc in neutral conditions, such as in a mixture of THF and water, can often mitigate the formation of such by-products. researchgate.net

Electrolytic Cleavage

Electrolytic cleavage represents an alternative, albeit less commonly used, method for the removal of the 2,2,2-trichloroethoxycarbonyl (Troc) group. total-synthesis.comthieme-connect.com This technique also relies on a reductive mechanism to initiate the cleavage process. The fundamental principle of this method is the electrochemical reduction of the trichloroethyl group at the cathode of an electrolytic cell.

The proposed mechanism for electrolytic cleavage mirrors that of the zinc-mediated reduction in its key fragmentation step. The process is initiated by the transfer of electrons from the cathode to the Troc group. This electrochemical reduction leads to the formation of the same unstable intermediates that are generated in the chemical reduction with zinc.

The key steps in the electrolytic cleavage are believed to be:

Electrochemical Reduction : The 2,2,2-trichloroethyl group is reduced at the cathode by gaining electrons.

Intermediate Formation : This reduction leads to the formation of a radical anion, followed by the elimination of a chloride ion and subsequent formation of an anionic species.

β-Elimination : As with the zinc-mediated process, the intermediate undergoes a β-elimination, resulting in the release of the deprotected N-hydroxycarbamate, 1,1-dichloroethylene, and carbon dioxide.

While the mechanistic pathway is analogous to the zinc reduction, the use of electrolysis offers a reagent-free method for initiating the reduction, which can be advantageous in certain synthetic contexts. Detailed research findings and specific data tables for the electrolytic cleavage of this compound are less prevalent in the literature compared to the more established zinc-mediated methods. However, the underlying principle of reductive β-elimination remains the cornerstone of this deprotection strategy. total-synthesis.com

Applications in Targeted Nitrogen Containing Organic Transformations

Metal-Catalyzed Carbon-Hydrogen (C-H) Amination

The functionalization of otherwise inert C(sp³)-H bonds represents a significant challenge in organic synthesis. Metal-catalyzed C-H amination reactions provide a direct pathway to introduce nitrogen functionalities, and the choice of metal catalyst and nitrogen source is crucial for achieving high efficiency and selectivity. Derivatives of 2,2,2-trichloroethyl N-hydroxycarbamate, often activated as N-acyloxy or N-sulfonyloxycarbamates, serve as effective nitrene precursors in these transformations.

Intermolecular C(sp³)-H amination involves the reaction of a substrate containing a C-H bond with a separate aminating agent in the presence of a metal catalyst. This approach is highly valuable for the direct installation of amine groups into a wide array of organic scaffolds.

Rhodium catalysts, particularly dirhodium(II) complexes, are highly effective in promoting C-H amination reactions. These catalysts react with activated N-hydroxycarbamate derivatives to generate rhodium-nitrene intermediates, which then undergo C-H insertion. The use of 2,2,2-trichloroethyl N-tosyloxycarbamate, an activated form of this compound, has been reported for the intermolecular C-H insertion into various alkanes. rsc.org This process yields Troc-protected amines, which are valuable synthetic intermediates. rsc.org

The reaction demonstrates broad applicability, with successful amination of benzylic, secondary, and tertiary C-H bonds. Notably, even primary C-H insertion products have been obtained in good yields. rsc.org For instance, the reaction with cyclic alkanes can be performed with as little as two equivalents of the substrate. rsc.org The development of chiral rhodium catalysts has also enabled enantioselective versions of this transformation, opening avenues for the asymmetric synthesis of amines. rsc.org A study focusing on the mechanistic aspects of rhodium(II)-catalyzed C-H aminations with N-mesyloxycarbamates, another activated derivative, provides evidence for a concerted pathway involving a Rh-nitrene species that undergoes C-H insertion. nih.govdntb.gov.ua

| Catalyst | Nitrogen Source | Substrate Type | Key Findings |

|---|---|---|---|

| Dirhodium(II) complexes | 2,2,2-trichloroethyl N-tosyloxycarbamate | Cyclic and aromatic alkanes | Good to excellent yields for benzylic, secondary, tertiary, and primary C-H amination. rsc.org |

| Chiral Rhodium catalysts | 2,2,2-trichloroethyl N-tosyloxycarbamate | Alkanes | Enantioselective C-H amination. rsc.org |

| Rh₂(OAc)₄ | (R)-Phenyl 2,2,2-trichloroethyl N-mesyloxycarbamate | 2-Phenylethane | Serves as a model for the intermolecular pathway in DFT studies. nih.gov |

Copper catalysts offer a more economical and sustainable alternative to noble metal catalysts for C-H amination. Research in this area has explored the use of various nitrogen sources, including hydroxylamine-based reagents, for the nondirected, copper-catalyzed amination of benzylic C-H bonds. mit.edu These reactions can provide benzylic C-H amination products in high yields. mit.edu While direct studies employing this compound are not extensively documented, the established reactivity of other hydroxylamine (B1172632) derivatives suggests the potential for its application in copper-catalyzed systems.

Mechanistic studies of copper-catalyzed C-H amination with hydroxylamine derivatives point towards a ligand-promoted, copper-catalyzed mechanism. mit.edu The reaction is believed to proceed through radical pathways, highlighting the versatility of copper in mediating these transformations. mit.edu The development of copper-catalyzed C-H amination is a rapidly advancing field, with a focus on expanding the scope of both the substrate and the aminating agent. nih.gov

Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for sustainable chemical synthesis. Iron-catalyzed C(sp³)-H amination has been developed for the direct introduction of primary amine groups into organic molecules. rsc.orgmit.edu These systems can functionalize a variety of C(sp³)-H bonds, including benzylic, allylic, and aliphatic ones, with high selectivity and efficiency. rsc.orgmit.edu The late-stage amination of complex bioactive molecules has also been demonstrated, showcasing the broad utility of this methodology. rsc.orgmit.edu

Mechanistic investigations have identified a protonated iron-nitrene complex as the key intermediate responsible for C-H bond activation. rsc.orgmit.edu While the direct application of this compound in these systems has not been explicitly reported, the general principles of iron-catalyzed nitrene transfer suggest its potential as a precursor to the active aminating species.

Palladium catalysts are well-known for their versatility in cross-coupling reactions, and their application in C-H functionalization has been an area of intense research. Palladium-catalyzed intermolecular amination of unactivated C(sp³)–H bonds has been achieved using various nitrogen sources. For example, N-fluorobenzenesulfonimide (NFSI) can serve as both the amino source and the oxidant in a protocol that operates under mild conditions with excellent terminal selectivity. rsc.org Another approach utilizes a palladium(0) catalyst for the intermolecular C-H amination of unactivated C(sp³)–H bonds with aryl amines as the nitrogen source. mit.edumit.edunih.gov

While these methods showcase the capability of palladium to catalyze intermolecular C(sp³)-H amination, the use of carbamate-based reagents like this compound is not yet well-established in this context. The majority of palladium-catalyzed C-H amination reactions have focused on C(sp²)-H bonds or have required directing groups for C(sp³)-H functionalization. nih.gov Further research is needed to explore the potential of carbamate (B1207046) derivatives in palladium-catalyzed intermolecular C(sp³)-H amination.

Intramolecular C-H amination reactions provide a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. In these reactions, the aminating moiety is tethered to the substrate, leading to a cyclization event upon C-H insertion. This strategy offers high levels of regio- and stereocontrol.

Derivatives of this compound have proven to be effective in this context. For instance, the dirhodium(II)-catalyzed intramolecular C(sp³)–H amination of carbamimidates has been shown to be most effective when using 2,2,2-trichloroethoxysulfonyl-protected compounds. This reaction allows for the synthesis of novel nitrogen heterocycles in yields up to 99%. The transformation is applicable to substrates possessing benzylic, allylic, propargylic, or tertiary C(sp³)–H bonds. The use of the Rh₂(esp)₂ complex is particularly noteworthy for its high efficiency in these cyclization reactions.

The success of these 2,2,2-trichloroethoxysulfonyl-protected precursors highlights the utility of the 2,2,2-trichloroethyl carbamate motif in designing effective reagents for intramolecular C-H amination, leading to the efficient construction of complex cyclic amines.

| Catalyst | Nitrogen Source Precursor | Substrate Type | Key Findings |

|---|---|---|---|

| Rh₂(esp)₂ | 2,2,2-trichloroethoxysulfonyl-protected carbamimidates | Substrates with benzylic, allylic, propargylic, or tertiary C(sp³)–H bonds | Formation of novel nitrogen heterocycles in yields up to 99%. |

Regioselectivity and Stereoselectivity in C-H Amination

Carbon-hydrogen (C-H) amination is a powerful strategy for introducing nitrogen functionalities directly into a carbon skeleton, transforming inert C-H bonds into valuable C-N bonds. The regioselectivity of this transformation—which C-H bond is functionalized—is governed by a combination of electronic and steric factors. In reactions involving nitrene intermediates generated from precursors like this compound, the inherent reactivity of C-H bonds typically follows the order of tertiary > secondary > primary, due to the relative stability of the corresponding radical intermediates in a stepwise hydrogen abstraction/radical recombination pathway.

Stereoselectivity in C-H amination refers to the control of the three-dimensional arrangement of the newly formed C-N bond. In substrate-controlled reactions, the inherent stereochemistry of the starting material dictates the stereochemical outcome. For instance, amination at a chiral center adjacent to an existing stereocenter will often favor the formation of one diastereomer over the other to minimize steric strain in the transition state. In catalyst-controlled reactions, a chiral catalyst, typically a transition metal complex, creates a chiral environment that directs the nitrene insertion to occur from a specific face of the molecule, leading to high enantioselectivity.

| Factor | Influence on C-H Amination | Typical Outcome |

| Regioselectivity | Electronic Effects | Tertiary C-H > Secondary C-H > Primary C-H |

| Steric Hindrance | Amination occurs at the most sterically accessible C-H bond of a given type. | |

| Stereoselectivity | Substrate Control | The existing chirality of the substrate directs the approach of the nitrene intermediate. |

| Catalyst Control | Chiral ligands on a metal catalyst create an asymmetric environment, favoring one enantiomer. |

Directing Group Strategies in C-H Functionalization

To overcome the challenge of inherent reactivity and achieve site-selectivity at otherwise unreactive positions, directing group strategies are widely employed. nih.govrsc.org A directing group is a functional group within the substrate that coordinates to a metal catalyst, positioning it in close proximity to a specific C-H bond. This chelation-assisted strategy effectively overrides the intrinsic reactivity of the substrate, enabling functionalization at a predetermined site. rsc.org

Aziridination of Alkenes

Aziridines, three-membered rings containing one nitrogen atom, are highly valuable building blocks in organic synthesis due to their ring strain, which facilitates a variety of ring-opening reactions. The direct conversion of an alkene to an aziridine (B145994) via the transfer of a nitrene is a highly atom-economical method for their synthesis. Precursors such as this compound can serve as effective sources for the nitrene required for this transformation.

Intermolecular Stereoselective Aziridination

In intermolecular aziridination, the alkene and the nitrene precursor are separate reactants. The reaction is typically mediated by a transition metal catalyst. A key feature of many metal-catalyzed aziridinations is their stereospecificity, where the stereochemistry of the starting alkene is retained in the aziridine product. For example, a cis-alkene will yield a cis-aziridine, and a trans-alkene will yield a trans-aziridine. This occurs because the nitrene addition to the double bond and the subsequent ring closure often happen in a concerted or near-concerted fashion.

Recent methodologies have focused on aminative cyclizations that proceed through an initial intermolecular aziridination step. nih.gov Under acidic conditions, a reagent can generate a reactive aminating species that first forms an aziridinium (B1262131) ion intermediate with the alkene. This intermediate is then opened in a stereospecific SN2-like fashion by a pendant nucleophile already present in the alkene substrate, leading to the formation of more complex heterocyclic products with two new contiguous stereocenters. nih.gov

| Alkene Geometry | Product Stereochemistry | Reaction Type |

| cis (Z-alkene) | cis-aziridine | Stereospecific |

| trans (E-alkene) | trans-aziridine | Stereospecific |

Intramolecular Aziridination

When the alkene and the carbamate precursor are part of the same molecule, an intramolecular aziridination can occur, leading to the formation of bicyclic aziridines. This transformation is a powerful method for rapidly building molecular complexity. Silver-catalyzed intramolecular aziridinations using nitrene precursors analogous to 2,2,2-trichloroethyl carbamate, such as 2,2,2-trichloroethoxysulfonyl (Tces)-protected carbamimidates, have been shown to be highly effective. rsc.orgchemrxiv.org These reactions can proceed with excellent yields and high levels of enantioselectivity when a chiral ligand is employed. rsc.orgchemrxiv.org The reaction is versatile, tolerating a range of di- and trisubstituted olefins and producing valuable [4.1.0]-bicyclic aziridine systems. rsc.org

The following table presents selected results from a study on silver-catalyzed intramolecular aziridination of homoallylic carbamimidates, demonstrating the high efficiency and stereoselectivity of the reaction. rsc.org

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| (Z)-Hex-4-en-1-yl carbamimidate | Bicyclic aziridine 2a | 92 | 97 |

| (E)-Hex-4-en-1-yl carbamimidate | Bicyclic aziridine 2b | 87 | 97 |

| (Z)-Hept-4-en-1-yl carbamimidate | Bicyclic aziridine 2c | 85 | 99 |

| (Z)-Oct-4-en-1-yl carbamimidate | Bicyclic aziridine 2d | 78 | 75 |

Aminohydroxylation of Olefins

The Sharpless Asymmetric Aminohydroxylation (ASAH) is a landmark reaction that allows for the direct, stereoselective synthesis of 1,2-amino alcohols from olefins. organic-chemistry.orgnih.gov This transformation involves the simultaneous addition of a nitrogen atom and a hydroxyl group across the double bond in a syn-selective manner. Carbamates are one of the classes of nitrogen sources, along with sulfonamides and amides, that are effective in this osmium-catalyzed process. organic-chemistry.orgnih.gov

The reaction mechanism involves the formation of an imido-osmium species, which then undergoes a [3+2] cycloaddition with the alkene. organic-chemistry.org The use of chiral ligands, typically derivatives of the cinchona alkaloids dihydroquinidine (B8771983) (DHQD) and dihydroquinine (DHQ), induces asymmetry, leading to the formation of one enantiomer of the amino alcohol product in high excess. The choice of ligand determines which face of the alkene is attacked, thereby controlling the absolute stereochemistry of the product. The reaction has broad applicability and is a cornerstone in the synthesis of biologically active molecules containing the 1,2-amino alcohol motif. nih.govorganic-chemistry.org

Formation of N-Heterocycles via Nitrene Intermediates

Nitrene intermediates generated from precursors like this compound are highly reactive and can undergo a variety of cyclization reactions to form stable N-heterocycles. One of the most common pathways is intramolecular C-H insertion, where the nitrene inserts into a C-H bond within the same molecule, typically forming five- or six-membered rings. This process provides a direct route to important heterocyclic scaffolds like pyrrolidines and piperidines.

Furthermore, the 2,2,2-trichloroethyl carbamate group, often referred to as the Troc group, serves as a robust protecting group in multistep syntheses of complex N-heterocycles. Its stability to various reaction conditions and its selective removal under reductive conditions make it highly valuable. For example, the Troc group has been incorporated into the synthesis of complex, orthogonally functionalized 1,2,4,5-tetrazines. nih.govresearchgate.net In such syntheses, the carbamate group protects an amino functionality while other parts of the molecule are elaborated. Its presence is crucial for the successful construction of the final heterocyclic target. nih.govresearchgate.net

Synthesis of Spiroaminals

The synthesis of spiroaminals, a structural motif present in numerous biologically active natural products, can be envisioned through intramolecular cyclization pathways involving nitrogen-centered radicals. Although direct and detailed studies exclusively employing this compound for spiroaminal synthesis are not extensively documented, the general principle involves the generation of a nitrogen radical that subsequently participates in a cascade cyclization. The rigid spirocyclic framework is formed by the intramolecular trapping of an iminium ion or a related electrophilic species by a tethered nucleophile. The formation of such intermediates can be initiated by the reactivity of the nitrogen-centered radical.

Lactam and Pyrrolidine (B122466) Formation

The construction of lactam and pyrrolidine rings is a cornerstone of synthetic organic chemistry, given their prevalence in pharmaceuticals and natural products. Nitrogen-centered radicals provide a powerful tool for the formation of these heterocycles via intramolecular hydrogen atom transfer (HAT) followed by radical cyclization, or through direct radical addition to unsaturated systems.

The photoredox-catalyzed generation of nitrogen-centered radicals from precursors like N-alkenyl trichloroacetamides has been shown to be an effective method for the synthesis of γ- and δ-lactams. This transformation proceeds under mild conditions, often using visible light, and is tolerant of various functional groups. While specific examples detailing the use of this compound are not abundant, the underlying principles of radical generation and cyclization are applicable.

Similarly, the synthesis of pyrrolidine derivatives can be achieved through the intramolecular cyclization of nitrogen-centered radicals onto tethered alkenes or allenes. For instance, the photoinduced chloroamination cyclization of allenes bearing a tethered sulfonamido group leads to the formation of 2-(1-chlorovinyl)pyrrolidines. This process involves the generation of a nitrogen-centered radical which initiates an intramolecular cyclization to form the pyrrolidine ring.

| Transformation | General Substrate | Key Intermediate | Product |

| Lactam Synthesis | N-alkenyl amide | Nitrogen-centered radical | γ- or δ-Lactam |

| Pyrrolidine Synthesis | N-alkenyl or N-allenyl amine derivative | Nitrogen-centered radical | Substituted pyrrolidine |

Functionalization of sp² Systems with Nitrogen-Centered Radicals

The direct functionalization of sp²-hybridized carbon atoms, such as those in alkenes and arenes, with nitrogen-containing moieties is a highly desirable transformation in organic synthesis. Nitrogen-centered radicals, which can be generated from precursors like this compound, are effective intermediates for achieving such functionalizations. These reactions can proceed via intermolecular or intramolecular pathways and offer a direct route to valuable aminated products.

The chemistry of nitrogen-centered radicals has broad applications in organic synthesis, including C-H amination and the di-amination of alkenes. The reactivity of these radicals allows for the construction of N-heterocycles such as pyrrolidines. Radical-mediated intermolecular amination of arenes and heteroarenes can lead to the formation of aniline (B41778) derivatives, which are important in drug discovery. The functionalization of olefins with nitrogen-centered radicals often proceeds with high anti-Markovnikov regioselectivity.

The generation of nitrogen-centered radicals can be achieved through various methods, including thermolysis, photolysis, and, more recently, photoredox catalysis. These radicals can be classified into different types, such as iminyl, aminyl, amidyl, and aminium species, each with distinct reactivity.

| Parameter | Description |

| Radical Generation Methods | Thermolysis, Photolysis, Photoredox Catalysis |

| Types of Nitrogen Radicals | Iminyl, Aminyl, Amidyl, Aminium |

| Applications | C-H Amination, Alkene Di-amination, Heterocycle Synthesis |

| Selectivity in Olefin Functionalization | High anti-Markovnikov regioselectivity |

Strategic Implementations in Complex Chemical Synthesis

Synthesis of Morphinan (B1239233) Alkaloid Derivatives

Thebaine, a major alkaloid found in opium, is a crucial starting material for the semi-synthesis of a wide array of medically important opioids, including analgesics and antagonists. The unique diene system within the C-ring of thebaine makes it an ideal substrate for Diels-Alder reactions, enabling the formation of bridged structures and the introduction of new functionalities. The in situ generation of 2,2,2-trichloroethyl nitrosoformate from 2,2,2-trichloroethyl N-hydroxycarbamate has proven to be a highly effective method for the functionalization of thebaine and its derivatives.

Formation of 6,14-Ethenomorphinans

The reaction of thebaine with dienophiles in a [4+2] cycloaddition, or Diels-Alder reaction, leads to the formation of 6,14-ethenomorphinans. These semisynthetic opiate derivatives possess a rigid molecular structure due to the ethylene (B1197577) bridge between positions 6 and 14 of the morphine skeleton. nih.govresearchgate.net This structural feature is of significant interest in the development of opioid receptor ligands.

While the classic 6,14-ethenomorphinans are all-carbon bridged structures, the hetero-Diels-Alder reaction of thebaine with 2,2,2-trichloroethyl nitrosoformate, generated from this compound and an oxidizing agent like sodium periodate (B1199274), results in a cycloadduct with a 6,14-epoxyimino bridge. nih.gov This reaction proceeds stereoselectively, with the dienophile approaching the β-face of the thebaine molecule. nih.gov This initial cycloadduct serves as a versatile intermediate for further transformations to introduce functionality at the C-14 position.

Synthesis of 14-Aminocodeinone and Analogues

A significant application of this compound is in the efficient synthesis of 14β-aminocodeinone from thebaine. This process begins with the oxidation of this compound with sodium periodate in the presence of thebaine, yielding a cycloadduct of trichloroethyl nitrosoformate and the alkaloid in high yield (82%). nih.gov This cycloadduct, which contains a 6,14-epoxyimino bridge and an N-(2,2,2-trichloroethoxycarbonyl) (Troc) group, is a key intermediate.

The following table summarizes the key steps in the synthesis of 14β-aminocodeinone from thebaine using this compound:

| Step | Reactants | Reagents | Product | Yield |

| 1 | Thebaine, this compound | Sodium periodate | Cycloadduct | 82% |

| 2 | Cycloadduct | Hydrogen chloride, ethylene glycol | 14β-N-(Troc)-N-hydroxyaminocodeinone ethylene acetal (B89532) | 95% |

| 3 | 14β-N-(Troc)-N-hydroxyaminocodeinone ethylene acetal | Zinc powder, ammonium (B1175870) carbonate | 14β-Aminocodeinone ethylene acetal | 87% |

| 4 | 14β-Aminocodeinone ethylene acetal | 6M HCl, Methanol-Water | 14β-Aminocodeinone | 80% |

Introduction of Nitrogen Functionality at C-14 Position

The hetero-Diels-Alder reaction of thebaine with in situ generated 2,2,2-trichloroethyl nitrosoformate provides a direct and efficient method for the introduction of a nitrogen functionality at the C-14 position of the morphinan skeleton. nih.gov The resulting cycloadduct possesses a nitrogen atom linked to C-14, protected by the readily cleavable 2,2,2-trichloroethoxycarbonyl (Troc) group.

This strategic introduction of a nitrogen atom at the C-14 position is significant because this position is unsubstituted in naturally occurring opioids like morphine and codeine. nih.gov Functionalization at this position has been shown to lead to a diverse range of pharmacological activities. nih.gov The 14-amino group can be further modified to synthesize a variety of 14β-substituted analogues of morphine and codeine, which have been investigated for their analgesic properties. nih.gov The use of the Troc protecting group is advantageous as it can be removed under relatively mild conditions, such as with zinc in acetic acid or methanol, without affecting other sensitive functional groups within the morphinan structure. researchgate.net

Development of Opioid Receptor Ligands

The derivatives synthesized using this compound, particularly those with a nitrogen functionality at the C-14 position, are valuable precursors in the development of novel opioid receptor ligands. The nature of the substituent at the C-14 position can significantly influence the binding affinity and selectivity of the ligand for the different opioid receptor subtypes (μ, δ, and κ). nih.govnii.ac.jp

The 14-aminocodeinone and its analogues serve as building blocks for the synthesis of compounds with potential agonist, partial agonist, or antagonist activity at opioid receptors. nih.govnih.gov The 2,2,2-trichloroethoxycarbonyl (Troc) group plays a crucial role as a protecting group for the nitrogen atom introduced at C-14 during the initial cycloaddition. Its subsequent removal allows for the introduction of various substituents on the nitrogen, enabling the exploration of structure-activity relationships (SAR). researchgate.net For instance, the 14-amino group can be acylated or alkylated to produce a library of compounds for pharmacological screening. The development of new opioid receptor ligands is driven by the need for analgesics with improved side-effect profiles, such as reduced respiratory depression and lower potential for abuse. thermofisher.comnih.govnih.gov

Preparation of Haptens for Immunological Applications

An important application of the chemistry involving this compound is in the preparation of haptens for immunological purposes, such as the development of vaccines against opioid abuse. Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule, such as a protein. ijesm.co.innih.gov

The hetero-Diels-Alder adduct formed from thebaine and 2,2,2-trichloroethyl nitrosoformate has been utilized as a key intermediate in the synthesis of haptens for a putative heroin vaccine. nih.gov In this synthetic route, the C-14 amino functionality, introduced via the cycloaddition reaction, serves as a point of attachment for a linker arm, which is then conjugated to a carrier protein. For example, the N-Troc-substituted cycloadduct can be further modified through a series of steps, including saturation of the C-6 to C-7 double bond, cleavage of the Troc group, and subsequent derivatization of the 14-amino group to introduce a linker with a terminal functional group suitable for conjugation to a protein. nih.gov This approach allows for the presentation of the morphinan scaffold to the immune system in a specific orientation, aiming to generate antibodies that can recognize and neutralize the target opioid, such as heroin.

Rearrangement Reactions and Structural Elucidation of Products

The cycloadducts and subsequent derivatives obtained from the reaction of thebaine with 2,2,2-trichloroethyl nitrosoformate can undergo various rearrangement reactions, often under acidic or basic conditions. nii.ac.jpmdpi.com These rearrangements can lead to novel molecular scaffolds with potentially interesting pharmacological properties. The complex polycyclic structure of morphinan alkaloids makes them prone to a variety of intramolecular rearrangements.

For instance, treatment of the initial cycloadduct with methanolic hydrogen chloride can lead to an equilibrium mixture of the starting adduct and a dimethyl acetal derivative. nih.gov The structural elucidation of these rearranged products is crucial for understanding the reaction mechanisms and for the characterization of new chemical entities. This is typically achieved through a combination of spectroscopic techniques, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nii.ac.jp These analytical methods provide detailed information about the connectivity of atoms and the stereochemistry of the molecules, allowing for the unambiguous determination of their structures.

Advanced Methodological Considerations and Analytical Characterization in Research

Asymmetric Catalysis Utilizing Chiral N-Tosyloxycarbamates

The field of asymmetric catalysis often utilizes derivatives of N-hydroxycarbamates, such as N-tosyloxycarbamates, as versatile precursors for nitrene transfer reactions. rhhz.net These reactions are pivotal for constructing nitrogen-containing molecules with high stereocontrol. Transition metals, particularly rhodium(II) complexes like rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), are effective catalysts for generating metal-nitrenoid intermediates from N-tosyloxycarbamates. rhhz.net These reactive intermediates can then engage in a variety of transformations.

One notable application is in intramolecular aziridination, where allylic N-tosyloxycarbamates undergo conversion to form aziridines, which are valuable nitrogen-containing heterocycles. rhhz.net The reaction proceeds efficiently under mild conditions, often requiring a base like potassium carbonate in a suitable solvent such as acetone. rhhz.net Furthermore, these nitrenoid species are employed in C-H amination reactions, providing a direct method for introducing nitrogen into C-H bonds. Mechanistic studies, including kinetic isotope effect (KIE) experiments, have indicated that C-H activation is often the rate-determining step in these processes. rhhz.net Theoretical and experimental investigations suggest that these amination reactions can proceed through an asynchronous concerted process. rhhz.net

Spectroscopic Methods for Structural Elucidation of Reaction Products

The definitive identification and characterization of reaction products derived from 2,2,2-trichloroethyl N-hydroxycarbamate rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture, from connectivity to the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR spectra of N-hydroxycarbamate derivatives, characteristic signals include broad singlets for the N-H and O-H protons. mdpi.com The chemical shifts of these protons can vary depending on the solvent and concentration. For instance, in a related compound, N-(2,2,2-trichloro-1-thioureidoethyl)acetamide, the N-H protons appear as distinct signals, including a doublet and multiplets, in the region of δ 7.5-8.8 ppm. biointerfaceresearch.com The C-H proton adjacent to the trichloromethyl group typically appears further downfield. biointerfaceresearch.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. biointerfaceresearch.com Key resonances include the carbonyl (C=O) carbon, which typically appears in the range of δ 158-168 ppm. mdpi.combiointerfaceresearch.com The carbon of the CCl₃ group is also characteristic, appearing around δ 102-103 ppm. biointerfaceresearch.com

Table 1: Representative ¹H NMR Spectral Data

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ | 1.92 | Singlet |

| CH (adjacent to CCl₃) | 7.10 | Broad Singlet |

| NH | 7.56 - 8.74 | Multiplet / Doublet |

Data is representative and based on related structures. mdpi.combiointerfaceresearch.com

Table 2: Representative ¹³C NMR Spectral Data

| Functional Group | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | 23.7 |

| C (quaternary) | 82.2 |

| CCl₃ | 102.1 - 103.0 |

| C=O | 158.9 - 167.9 |

Data is representative and based on related structures. mdpi.combiointerfaceresearch.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For N-hydroxycarbamate derivatives, the IR spectrum provides clear evidence for key structural features.

The presence of N-H and O-H bonds is indicated by absorption bands in the high-frequency region, typically between 3000 and 3400 cm⁻¹. biointerfaceresearch.com The carbonyl group (C=O) stretching vibration gives rise to a strong, sharp absorption band, generally found in the range of 1660-1750 cm⁻¹. biointerfaceresearch.comrsc.org

Table 3: Characteristic IR Absorption Bands for N-Hydroxycarbamate Analogs

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3048 - 3341 |

| C-H | Stretching | 2869 - 2929 |

| C=O | Stretching | 1664 - 1745 |

| C-N | Stretching | 1262 - 1365 |

Data compiled from related structures. biointerfaceresearch.comrsc.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. dtic.mil Techniques such as Fast Atom Bombardment (FAB-MS) can be used to identify the molecular ion, often observed as a protonated species [M+H]⁺, which confirms the molecular weight of the synthesized compound. biointerfaceresearch.com Electron Ionization (EI) mass spectrometry may not always show a molecular ion peak but provides a reproducible fragmentation pattern that serves as a molecular fingerprint. dtic.mil The presence of chlorine atoms in this compound would result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. libretexts.org

X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure of a crystalline solid. nih.gov This technique yields precise data on bond lengths, bond angles, and torsion angles, allowing for the complete elucidation of the molecular conformation and configuration. For N-hydroxycarbamate derivatives, crystallographic studies have revealed that the N-hydroxycarbamate functionality is typically planar or nearly planar. mdpi.comresearchgate.net

Furthermore, X-ray analysis reveals details of the crystal packing and intermolecular interactions, such as hydrogen bonding. In the solid state, N-hydroxycarbamates often form extended networks through hydrogen bonds involving the C=O, N-H, and O-H groups. mdpi.comresearchgate.net For example, molecules can be linked in parallel chains by C=O···H–N bonding, which are then cross-linked by C=O···H–O hydrogen bonds, forming intricate ribbon-like structures. mdpi.comresearchgate.net

Computational and Theoretical Investigations in Reaction Design and Mechanism

Computational and theoretical chemistry are increasingly vital in modern chemical research for predicting molecular properties and elucidating reaction mechanisms. nih.gov Methods like Density Functional Theory (DFT) are employed to study the electronic structure and energetics of reactants, intermediates, transition states, and products. nih.govelifesciences.org

These theoretical calculations can rationalize experimentally observed outcomes, such as the stereoselectivity in asymmetric catalysis. nih.gov For instance, computational studies can model the reaction pathways of nitrene transfer reactions, helping to determine whether a reaction proceeds through a concerted or stepwise mechanism and providing insight into the structure of key intermediates. nih.gov By calculating the energy surfaces of reactions, researchers can better understand the factors that control reactivity and selectivity. nih.govchemrxiv.org Such investigations are crucial for the rational design of new catalysts and for optimizing reaction conditions to achieve desired outcomes. elifesciences.org

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry Techniques

The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of fine chemicals and active pharmaceutical ingredients. seqens.comacs.orgdrugdeliveryleader.com This approach offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the ability to scale up reactions seamlessly. evonik.com For a compound like 2,2,2-trichloroethyl N-hydroxycarbamate, the application of flow chemistry could offer significant benefits.

The synthesis of carbamates can be adapted to continuous processes, potentially leading to higher yields and purity. acs.org While specific studies on the flow synthesis of this compound are not yet prevalent, the general principles of flow chemistry are applicable. For instance, the reaction of 2,2,2-trichloroethyl chloroformate with hydroxylamine (B1172632) could be performed in a microreactor, allowing for rapid mixing and precise temperature control, which is crucial for managing potentially exothermic reactions and minimizing the formation of byproducts.

Table 1: Potential Advantages of Flow Synthesis for this compound

| Feature | Potential Advantage in Flow Synthesis |

| Safety | Minimized reaction volumes reduce the risks associated with handling potentially hazardous reagents and intermediates. |

| Reproducibility | Automated control over parameters like temperature, pressure, and stoichiometry ensures high process consistency. |

| Efficiency | Improved mixing and heat transfer can lead to faster reaction times and higher product yields. |

| Scalability | Scaling up production is achieved by running the process for a longer duration or by using multiple reactors in parallel, avoiding the challenges of scaling up batch reactors. |

Future research in this area will likely focus on developing and optimizing a continuous flow process for the production of this compound, paving the way for its more efficient and safer large-scale synthesis.

Exploration of Novel Catalytic Systems

Catalysis is a cornerstone of modern organic synthesis, enabling reactions that would otherwise be inefficient or impossible. The development of novel catalytic systems for the synthesis and activation of carbamates is an active area of research. acs.org For this compound, new catalysts could play a role in both its formation and its subsequent transformations.

Recent advancements have focused on the use of earth-abundant and non-toxic metals as catalysts for carbamate (B1207046) synthesis, moving away from more hazardous reagents. rsc.org For instance, catalytic systems for the direct synthesis of carbamates from amines, CO2, and alcohols are being explored as a greener alternative to methods involving phosgene (B1210022) derivatives. rsc.orgpsu.edu While these methods are not directly applicable to N-hydroxycarbamates, they highlight the trend towards developing more sustainable catalytic approaches that could be adapted in the future.

Furthermore, the N-hydroxycarbamate functionality itself presents opportunities for catalytic activation. The N-O bond is susceptible to cleavage under certain catalytic conditions, which could generate reactive intermediates for further functionalization. Research into the catalytic hydrolysis or other transformations of N-hydroxycarbamates could unlock new synthetic pathways. rsc.org

Table 2: Potential Areas for Novel Catalyst Development

| Application Area | Potential Catalytic Approach | Desired Outcome |

| Synthesis | Development of catalysts for the direct N-hydroxylation of 2,2,2-trichloroethyl carbamate. | A more direct and atom-economical synthetic route. |

| Activation | Transition-metal catalysts for the selective cleavage of the N-O bond. | Generation of reactive nitrogen-centered species for downstream reactions. |

| Functionalization | Catalytic systems that direct reactions to specific positions on the molecule. | Selective modification of the carbamate for the synthesis of diverse derivatives. |

The exploration of novel catalytic systems holds the key to unlocking the full synthetic potential of this compound, enabling more efficient synthesis and novel reaction pathways.

Development of Sustainable Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, using renewable feedstocks, and avoiding hazardous reagents. rsc.orglibretexts.org The development of sustainable synthetic pathways for this compound is a critical future direction.

A key area for improvement is the replacement of hazardous reagents. Traditional methods for carbamate synthesis often involve the use of phosgene or its derivatives, which are highly toxic. nih.gov Research into phosgene-free routes is therefore of high importance. One promising approach is the use of carbon dioxide (CO2) as a C1 source for carbamate synthesis. acs.orgpsu.edu While challenges remain in activating the relatively inert CO2 molecule, this approach offers a much more environmentally benign alternative. Recent studies have shown the successful synthesis of various carbamates using CO2, amines, and alcohols with the aid of catalysts. rsc.org Adapting such methodologies for N-hydroxycarbamates would be a significant step towards a more sustainable synthesis.

Another aspect of sustainability is the concept of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. libretexts.org Designing synthetic routes that proceed with high atom economy will be crucial. This could involve the development of catalytic cycles where reagents are regenerated and reused.

The 2,2,2-trichloroethyl group itself, while useful as a protecting group due to its specific cleavage conditions, raises environmental considerations due to the chlorinated byproducts generated upon its removal. wikipedia.orgchem-station.com Future research might explore alternative protecting groups for the hydroxylamine function that offer similar stability but have a more favorable environmental profile upon cleavage. However, the unique reactivity of the trichloroethyl group also presents opportunities for synthetic transformations that go beyond simple deprotection.

Applications in Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves the modification of complex molecules at a late stage in their synthesis. wikipedia.orgnyu.edu This allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships. The carbamate functional group has been shown to be a useful directing group in C-H bond activation reactions, a key tool in LSF. magtech.com.cnacs.org

The N-hydroxycarbamate moiety in this compound could potentially serve as a directing group to guide transition metal catalysts to specific C-H bonds in a substrate, enabling their selective functionalization. The oxygen and nitrogen atoms of the carbamate can coordinate to a metal center, bringing it into proximity with nearby C-H bonds and facilitating their activation.

While specific examples utilizing this compound in LSF are yet to be reported, the general principle has been demonstrated with other carbamates. magtech.com.cnacs.org Research in this area would involve exploring the directing group ability of the N-hydroxycarbamate and the reactivity of the 2,2,2-trichloroethyl group in the context of complex molecule synthesis. The ability to introduce this group and then use it to direct further modifications would be a valuable addition to the synthetic chemist's toolbox.

Table 3: Potential Roles in Late-Stage Functionalization

| LSF Strategy | Potential Role of this compound |

| C-H Activation | The N-hydroxycarbamate moiety could act as a directing group to facilitate site-selective C-H functionalization of a complex scaffold. |

| Introduction of a Handle | The entire this compound unit could be introduced into a molecule to serve as a handle for subsequent transformations. |

| Traceless Directing Group | Following a directed C-H functionalization, the carbamate could be cleaved, leaving only the newly introduced functional group. |

The potential applications of this compound in the late-stage functionalization of complex molecules represent an exciting frontier, with the possibility of accelerating the discovery of new bioactive compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.